molecular formula C13H10Cl2S B7990743 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990743
M. Wt: 269.2 g/mol
InChI Key: ZOWHJXXCGLUDOQ-UHFFFAOYSA-N
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Description

1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a (4-chlorophenyl)sulfanylmethyl group at position 2. The sulfanylmethyl (-SCH2-) linkage distinguishes it from sulfonyl (-SO2-) or alkyl-substituted analogs.

Properties

IUPAC Name

1-chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2S/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWHJXXCGLUDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Evidence Source
1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene -Cl, -(4-Cl-C6H4)SCH2- ~255.16 Not explicitly reported; inferred agrochemical/pharma use
Tetradifon -Cl (×3), -(4-Cl-C6H4)SO2- 356.07 Acaricide; high environmental persistence
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene -Cl, -(4-Cl-C6H4)CH2CH2- 251.15 Pharmaceutical impurity standard
m-p-DDT -Cl (×4), -CCl3CH(4-Cl-C6H4)- 354.48 Insecticide (restricted)

Research Findings and Implications

  • Reactivity : Sulfanylmethyl groups (-SCH2-) are less oxidized than sulfonyl analogs, making them more nucleophilic and prone to oxidation reactions. This property could be exploited in synthetic chemistry for cross-coupling or polymerization .
  • Environmental Impact : Chlorinated compounds like m-p-DDT and Tetradifon highlight the trade-off between efficacy and environmental persistence. Sulfanylmethyl derivatives may offer shorter half-lives due to sulfur’s susceptibility to microbial degradation .
  • Pharmaceutical Relevance : Ethyl- and sulfonyl-substituted analogs are established in impurity profiling, suggesting that the target compound’s sulfanylmethyl group could serve as a metabolite or synthetic intermediate .

Biological Activity

1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both chlorine and sulfur atoms in its structure contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanism of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene, and it can be represented structurally as follows:

C13H10Cl2S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{S}

This structure features a benzene ring substituted with a chlorinated phenyl group and a sulfanylmethyl moiety, which may influence its interaction with various biological targets.

The biological activity of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The halogen and sulfur groups enhance the compound's binding affinity, facilitating modulation of enzyme activities and disruption of cellular processes. Key mechanisms include:

  • Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles in biological systems.
  • Redox Reactions : It can undergo redox reactions, impacting cellular redox balance and signaling pathways.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene. Notable findings from various studies include:

Study TypeFindingsNOAEL (mg/kg)
Oral Repeat Dose (14 days)Mild nephrosis observed at high doses; increased liver weight at doses ≥50 mg/kg10
Dermal ExposureCytoplasmic vacuolization in adrenal cortex at ≥1000 ppm125 ppm
Inhalation StudyClinical signs included burrowing behavior; hepatocellular hypertrophy at high dosesNot specified

These studies indicate that while the compound has potential therapeutic applications, it also poses risks at elevated exposure levels.

Biological Activity

Research indicates that derivatives of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene exhibit notable biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Anticancer Research : A study investigated the effects of 1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene on human cancer cell lines, demonstrating significant inhibition of cell growth at concentrations above 50 µM.
  • Enzyme Interaction Studies : Another study focused on the interaction between the compound and cytochrome P450 enzymes, revealing that it could modulate enzyme activity, which is crucial for drug metabolism .

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